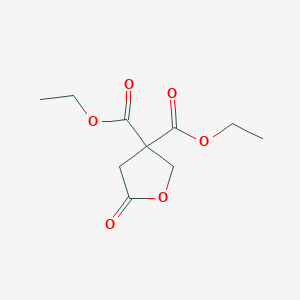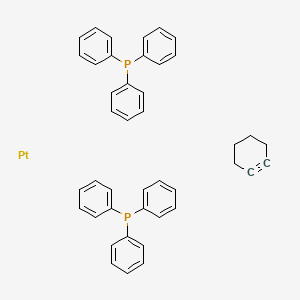
Cyclohexynebis(triphenylphosphine)platinum(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexynebis(triphenylphosphine)platinum(0) is a coordination complex with the chemical formula C42H38P2Pt. It is a platinum-based compound where the platinum atom is coordinated with two triphenylphosphine ligands and a cyclohexyne ligand. This compound is of significant interest in organometallic chemistry due to its unique structural and reactive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexynebis(triphenylphosphine)platinum(0) can be synthesized through the reaction of platinum(0) precursors with triphenylphosphine and cyclohexyne. One common method involves the reaction of bis(triphenylphosphine)platinum(0) with cyclohexyne under inert conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexynebis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) from higher oxidation states.
Substitution: Ligands such as triphenylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cyclohexynebis(triphenylphosphine)platinum(0) include oxidizing agents like halogens or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Aplicaciones Científicas De Investigación
Cyclohexynebis(triphenylphosphine)platinum(0) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Cyclohexynebis(triphenylphosphine)platinum(0) involves the coordination of the platinum center with various ligands, which can influence its reactivity and stability. The compound can undergo ligand exchange reactions, where the triphenylphosphine ligands are replaced by other ligands, leading to the formation of new complexes. The platinum center can also participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)platinum chloride: This compound has similar coordination with triphenylphosphine ligands but includes chloride ligands instead of cyclohexyne.
Ethylenebis(triphenylphosphine)platinum(0): Similar to Cyclohexynebis(triphenylphosphine)platinum(0), but with ethylene as the ligand instead of cyclohexyne.
Uniqueness
Cyclohexynebis(triphenylphosphine)platinum(0) is unique due to the presence of the cyclohexyne ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it valuable for specific catalytic applications and research studies .
Propiedades
Fórmula molecular |
C42H38P2Pt |
|---|---|
Peso molecular |
799.8 g/mol |
Nombre IUPAC |
cyclohexyne;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H8.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;/h2*1-15H;1-4H2; |
Clave InChI |
OTPYBWPGDAYJJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


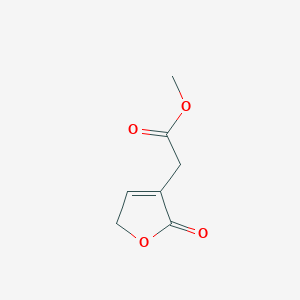
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

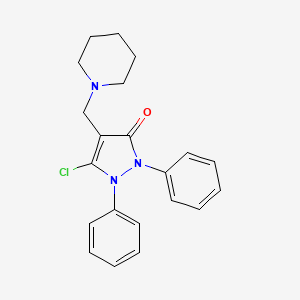
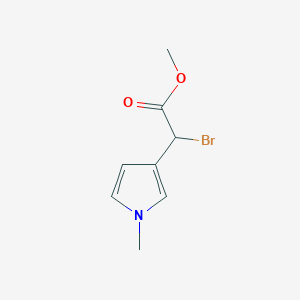
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

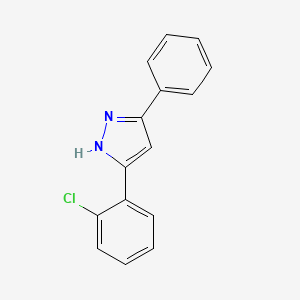
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
